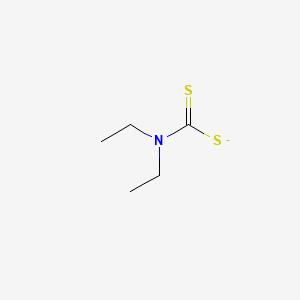

Diethyldithiocarbamate

Descripción

Contextualization of Diethyldithiocarbamate as a Metabolite and Research Agent

This compound is recognized as the major and active metabolite of disulfiram (B1670777), a drug historically used in the management of chronic alcoholism. mdpi.comnih.govfrontiersin.org In the body, disulfiram is rapidly converted to DDC, which is responsible for many of its biological effects. nih.gov Beyond its role as a metabolite, DDC has garnered significant attention as a research agent due to its potent metal-chelating properties. nih.govresearchgate.net It readily forms stable complexes with various metal ions, most notably copper, but also with other metals such as zinc, iron, and lead. mdpi.comresearchgate.netresearchgate.net This chelating ability is central to many of its observed biological activities.

In the realm of biological research, DDC is widely utilized as an inhibitor of copper-containing enzymes. A primary example is its inhibition of superoxide (B77818) dismutase (SOD), a key enzyme in antioxidant defense. nih.govresearchgate.netwikipedia.org By chelating the copper ions essential for SOD's catalytic activity, DDC provides researchers with a tool to study the effects of SOD inhibition and the role of oxidative stress in various cellular processes. nih.govresearchgate.net Furthermore, DDC has been shown to inhibit other enzymes, including xanthine (B1682287) oxidase and certain metalloproteinases. wikipedia.orgresearchgate.net

The compound's influence extends to various signaling pathways and cellular functions. Research has demonstrated that DDC can modulate the activity of the nuclear transcription factor kappa B (NF-κB), a critical regulator of the inflammatory and immune responses. nih.govresearchgate.net Studies have also explored its role in inducing apoptosis (programmed cell death) in cancer cells, often in conjunction with copper ions. mdpi.comresearchgate.net The formation of a copper-DDC complex, specifically copper(II)bis(N,N-diethyldithiocarbamate) (Cu(DDC)2), is believed to be a highly cytotoxic agent that targets cancer cells. mdpi.com

The versatility of DDC is further highlighted by its application in analytical chemistry. Its ability to form colored complexes with metal ions has been exploited for the preconcentration and determination of trace metals in various samples, including environmental and biological materials. researchgate.net Additionally, iron-dithiocarbamate complexes are instrumental in the study of nitric oxide (NO) radicals in biological systems through a technique known as spin trapping. wikipedia.org

Historical Development of Academic Inquiry into this compound

The scientific journey of this compound and its derivatives began in the early 20th century, initially within the rubber industry where they were used as vulcanization accelerators. jcu.cz Their biological activities, however, soon became a subject of academic investigation.

A significant milestone in the history of DDC research was the discovery of the effects of its parent compound, disulfiram, in the 1930s and its subsequent introduction as a treatment for alcoholism in the late 1940s. This spurred further investigation into its metabolism and the biological actions of its metabolites, with DDC emerging as the key player. mdpi.comresearchgate.net

In the mid-20th century, the chelating properties of DDC were increasingly recognized and studied. Research from this period demonstrated its ability to form complexes with a variety of metals, leading to its use in analytical chemistry for metal detection. tpcj.org By the 1960s, studies were exploring the effects of DDC on spermatozoa, noting its toxicity and the influence of metal ions on this activity. publish.csiro.au

The latter half of the 20th century saw an expansion of research into the diverse biological effects of DDC. Its role as an inhibitor of superoxide dismutase was a significant area of focus, providing a valuable tool for studying oxidative stress. researchgate.net In the 1990s, research began to elucidate its impact on cellular signaling pathways, such as the inhibition of NF-κB activation. nih.gov This period also saw investigations into its potential applications in various disease models, stemming from its immunomodulatory and antioxidant properties. nih.gov

The turn of the 21st century has witnessed a resurgence of interest in DDC, particularly in cancer research. The understanding that the copper complex of DDC is a potent cytotoxic agent has led to numerous in vitro and in vivo studies exploring its anticancer potential. mdpi.comjcu.cz Researchers are now designing and synthesizing novel DDC derivatives and prodrugs to enhance its stability and target-specific delivery. mdpi.com The historical trajectory of DDC research showcases its evolution from an industrial chemical to a multifaceted tool in biological and chemical research, with ongoing investigations continuing to uncover new facets of its activity.

Research Findings on this compound

The following tables summarize key research findings related to the biological and chemical activities of this compound.

Table 1: Effects of this compound on Enzyme Activity

| Enzyme | Effect | Research Context |

|---|---|---|

| Superoxide Dismutase (SOD) | Inhibition | DDC chelates copper ions essential for Cu,Zn-SOD activity, leading to its inactivation. This is used to study oxidative stress. nih.govresearchgate.net |

| Xanthine Oxidase | Inhibition | DDC has been shown to inhibit xanthine oxidase, an enzyme involved in the generation of superoxide radicals. researchgate.net |

| Metalloproteinases | Inhibition | The zinc-chelating property of DDC leads to the inhibition of metalloproteinases, which are involved in extracellular matrix degradation. wikipedia.org |

| Ubiquitin Activating Enzyme E1 | Inhibition | DDC and its metabolites can inhibit E1 activity, potentially disrupting a wide range of cellular functions that rely on ubiquitin-based processes. acs.org |

Table 2: Cellular and Biological Effects of this compound

| Biological Process | Effect | Research Context |

|---|---|---|

| NF-κB Signaling | Inhibition | DDC can prevent the activation of NF-κB, a key transcription factor in inflammatory and immune responses. nih.govresearchgate.net |

| Apoptosis | Induction | In combination with copper, DDC forms a cytotoxic complex (Cu(DDC)2) that can induce programmed cell death in cancer cells. mdpi.comresearchgate.net |

| Oxidative Stress | Modulation | As an inhibitor of SOD, DDC can induce oxidative stress. However, it also possesses antioxidant properties by scavenging certain reactive oxygen species. nih.govnih.gov |

| Metal Chelation | Chelation of various metal ions | DDC is a potent chelator of copper, zinc, iron, lead, and other heavy metals, a property that underlies many of its biological effects and its use in analytical chemistry. researchgate.netresearchgate.net |

| Nitric Oxide (NO) Detection | Spin trapping | Iron-dithiocarbamate complexes are used to trap and detect the short-lived NO radical in biological tissues using Electron Paramagnetic Resonance (EPR) spectroscopy. wikipedia.org |

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

392-74-5 |

|---|---|

Fórmula molecular |

C5H10NS2- |

Peso molecular |

148.3 g/mol |

Nombre IUPAC |

N,N-diethylcarbamodithioate |

InChI |

InChI=1S/C5H11NS2/c1-3-6(4-2)5(7)8/h3-4H2,1-2H3,(H,7,8)/p-1 |

Clave InChI |

LMBWSYZSUOEYSN-UHFFFAOYSA-M |

SMILES |

CCN(CC)C(=S)[S-] |

SMILES canónico |

CCN(CC)C(=S)[S-] |

Otros números CAS |

392-74-5 |

Sinónimos |

Ammonium Salt Ditiocarb Bismuth Salt Ditiocarb Diethylcarbamodithioic Acid Diethyldithiocarbamate Diethyldithiocarbamate, Sodium Diethyldithiocarbamate, Zinc Diethyldithiocarbamic Acid Dithiocarb Ditiocarb Ditiocarb Sodium Ditiocarb, Ammonium Salt Ditiocarb, Bismuth Salt Ditiocarb, Lead Salt Ditiocarb, Potassium Salt Ditiocarb, Sodium Salt Ditiocarb, Sodium Salt, Trihydrate Ditiocarb, Tin(4+) Salt Ditiocarb, Zinc Salt Imuthiol Lead Salt Ditiocarb Potassium Salt Ditiocarb Sodium Diethyldithiocarbamate Sodium Salt Ditiocarb Sodium, Ditiocarb Thiocarb Zinc Diethyldithiocarbamate Zinc Salt Ditioca |

Origen del producto |

United States |

Ii. Synthesis Pathways and Structural Modifications for Research Applications

Established Synthetic Routes for Diethyldithiocarbamate

The most common and well-established method for synthesizing sodium this compound involves the reaction of carbon disulfide with diethylamine (B46881) in the presence of sodium hydroxide. wikipedia.org This reaction is typically performed in an aqueous medium at room temperature. wikipedia.org The resulting product, sodium this compound trihydrate, is a pale yellow, water-soluble salt. wikipedia.org This salt serves as a versatile precursor for the synthesis of other this compound compounds. wikipedia.orgresearchgate.net

Another established route involves a one-pot reaction of an amine, carbon disulfide (CS₂), and an alkyl halide under solvent-free conditions. organic-chemistry.org This method is noted for its high efficiency and simplicity, often requiring only extraction to isolate the pure product. organic-chemistry.org It is considered a highly atom-economic process. organic-chemistry.org

Metal complexes of this compound are also widely synthesized. A typical method involves the reaction of a metal salt, such as cadmium chloride or zinc acetate, with sodium this compound in a suitable solvent like water or a dichloromethane (B109758)/water mixture. researchgate.netnih.gov The resulting metal this compound complex often precipitates from the solution and can be collected by filtration. rsc.org For instance, cadmium this compound is synthesized by reacting cadmium chloride with sodium this compound in an aqueous medium. Similarly, zinc, manganese, and cadmium this compound complexes have been synthesized by reacting the respective metal chlorides with sodium this compound. researchgate.net

| Starting Materials | Reagents | Product | Key Conditions |

| Diethylamine, Carbon Disulfide | Sodium Hydroxide | Sodium this compound | Aqueous medium, Room temperature wikipedia.org |

| Amine, Carbon Disulfide, Alkyl Halide | None (Catalyst-free) | S-alkyl dithiocarbamates | Solvent-free, Room temperature organic-chemistry.org |

| Metal Salt (e.g., CdCl₂, Zn(OAc)₂) | Sodium this compound | Metal this compound Complex | Aqueous or mixed solvent system researchgate.netnih.gov |

| Indium Metal | Hydrogen Chloride, Sodium this compound | Indium(III) this compound | One-pot synthesis psu.edu |

Derivatization Strategies for Modified this compound Analogs

The this compound scaffold lends itself to various derivatization strategies to create analogs with tailored properties for specific research applications. These modifications often target the sulfur atoms or the ethyl groups to introduce new functionalities.

One common strategy is alkylation , where the nucleophilic dithiocarbamate (B8719985) anion reacts with alkyl halides. wikipedia.org For example, reaction with dichloromethane yields a methylene-bridged bis(dithiocarbamate) ester. wikipedia.orgcdnsciencepub.com This approach allows for the introduction of a wide range of organic moieties.

Oxidation of sodium this compound, for instance with iodine, leads to the formation of a disulfide bond, yielding a thiuram disulfide. wikipedia.org This dimerization creates a new class of compounds with distinct chemical reactivity.

For analytical purposes, derivatization is employed to enhance the detection of certain molecules. For instance, busulfan (B1668071) and nitrogen mustards can be derivatized with sodium this compound to form stable complexes that are readily analyzable by HPLC-UV. citius.technologyresearcher.lifeoup.com Similarly, platinum-based drugs can be complexed with this compound to facilitate their detection and imaging in biological tissues. researchgate.net

Recent research has focused on creating more complex analogs by linking this compound to other functional molecules. For example, saccharide-diethyldithiocarbamate conjugates have been synthesized by reacting unprotected sugars with sodium this compound. mdpi.com These derivatives are designed to improve properties like stability and solubility. mdpi.com

Another approach involves the synthesis of S-aryl dithiocarbamates . One method utilizes a metal-free, one-pot reaction of aryl diazonium fluoroborates with carbon disulfide and secondary amines in water at room temperature. tandfonline.com

| Derivatization Strategy | Reagents/Substrates | Resulting Modification | Purpose/Application |

| Alkylation | Alkyl Halides (e.g., Dichloromethane) | Addition of alkyl groups to sulfur wikipedia.orgcdnsciencepub.com | Synthesis of esters, introduction of new functionalities |

| Oxidation | Iodine | Formation of a disulfide bond (Thiuram disulfide) wikipedia.org | Creation of dimeric structures |

| Complexation/Chelation | Platinum drugs, Busulfan | Formation of stable metal or organic complexes citius.technologyresearcher.liferesearchgate.net | Analytical detection and quantification |

| Conjugation | Unprotected Sugars | Linking of saccharide moieties mdpi.com | Improved stability and solubility |

| Arylation | Aryl Diazonium Fluoroborates | Addition of aryl groups to sulfur tandfonline.com | Synthesis of S-aryl analogs |

Iii. Coordination Chemistry and Metal Complexation Dynamics of Diethyldithiocarbamate

Fundamental Principles of Diethyldithiocarbamate-Metal Ion Interactions

The interaction between the this compound anion and metal ions is governed by the principles of coordination chemistry, primarily involving the formation of stable chelate rings.

This compound is a bidentate ligand, meaning it binds to a central metal atom through two of its atoms—in this case, both sulfur atoms. nih.govmdpi.com This dual binding forms a stable four-membered ring structure, a process known as chelation. rsc.orgresearchgate.net The dithiocarbamate (B8719985) anion is classified as a soft ligand, indicating a preference for binding with soft metal ions. nih.gov

Resonance within the dithiocarbamate ligand delocalizes the negative charge across the two sulfur atoms and the nitrogen atom. This electronic flexibility allows it to stabilize transition metals in a wide variety of oxidation states. mdpi.comresearchgate.net The general method for synthesizing these complexes often involves a salt metathesis reaction, where an alkali metal salt of this compound reacts with a metal halide. nih.gov

For instance, the reaction of two equivalents of sodium this compound with a metal(II) ion (M²⁺) results in the formation of a neutral bis(this compound)metal(II) complex:

M²⁺ + 2 (C₂H₅)₂NCS₂⁻ → M[S₂CN(C₂H₅)₂]₂

The resulting complexes, such as those with Ni(II), Pd(II), and Cu(II), often exhibit a square planar coordination geometry. scirp.orgnih.gov

The dynamics of this compound complexes in solution, including the rates and mechanisms of ligand substitution, are crucial for understanding their reactivity.

The kinetics of ligand substitution reactions involving Palladium(II) complexes and this compound have been investigated spectrophotometrically. A study on the interaction between this compound and di-μ-hydroxobis(bipyridyl)dipalladium(II) in an aqueous medium revealed a two-step consecutive reaction process. researchgate.net

The first step is dependent on the concentration of the incoming this compound ligand, where the rate of reaction increases with higher ligand concentration until it reaches a saturation point. researchgate.net This suggests the formation of an outer-sphere association complex, which then proceeds through an associative interchange mechanism where the dithiocarbamate attacks one of the Palladium(II) centers. researchgate.net The second step of the reaction is independent of the ligand concentration and is attributed to a slower, intramolecular ring-closure (chelation) step. researchgate.net The activation parameters (enthalpy and entropy of activation) calculated from these kinetic studies support the proposed associative mechanism. researchgate.net

Ligand displacement reactions can occur when a metal ion forms a more stable complex with this compound than the metal ion already present in the complex. A notable example is the quantitative displacement of Copper(II) from its this compound complex by Mercury(II).

The basis for this displacement lies in the relative stability of the respective metal complexes. The Mercury(II)-diethyldithiocarbamate complex, Hg(DDTC)₂, is more stable than the Copper(II) complex, Cu(DDTC)₂. When an aqueous solution containing Hg(II) ions is introduced to a solution of the Cu(DDTC)₂ complex, the following reaction occurs:

Cu(DDTC)₂ (yellow) + Hg²⁺ → Hg(DDTC)₂ (colorless) + Cu²⁺

This reaction can be monitored spectrophotometrically. The Cu(DDTC)₂ complex has a distinct yellow color with a maximum absorbance at approximately 435 nm, whereas the Hg(DDTC)₂ complex is colorless. The addition of Hg(II) leads to a proportional decrease in the absorbance at this wavelength, allowing for the quantification of the displacement. This principle is utilized in analytical methods for the determination of mercury.

Ligand Exchange Kinetics and Thermodynamics

Formation and Reactivity of Specific this compound Metal Complexes

Copper(II) bis(this compound), [Cu(S₂CNEt₂)₂], is a well-studied complex that can be synthesized by the reaction of a copper(II) salt with a this compound salt. rsc.org Dithiocarbamates are known to support copper in various oxidation states, including Cu(I), Cu(II), and Cu(III), leading to a rich coordination chemistry. mdpi.com The Cu(II) complex typically adopts a square planar geometry. rsc.org

The formation of copper-diethyldithiocarbamate complexes is central to some of their biological activities. mdpi.com Chelation of the copper ion by the this compound ligand increases the lipophilicity of the complex, which can enhance its ability to penetrate cell membranes. mdpi.com The resulting complexes can exhibit a range of biological effects. nih.gov The stability of the complex is a key factor in its activity.

Copper this compound complexes also serve as single-source precursors for the synthesis of nanoscale copper sulfides, where the complex decomposes under specific conditions to yield the desired nanomaterial. mdpi.comrsc.org The redox chemistry of these complexes is also of interest, as they can undergo both oxidation and reduction processes. rsc.org

Iron tris(this compound), [Fe(S₂CNEt₂)₃], is an octahedral coordination complex of iron(III). wikipedia.org It is typically prepared through salt metathesis reactions. wikipedia.org A notable property of this complex is the phenomenon of spin crossover, where an equilibrium exists between high-spin and low-spin states. wikipedia.org This equilibrium is sensitive to temperature. wikipedia.org X-ray crystallography studies have shown that the Fe-S bond lengths change significantly with temperature, reflecting the change in spin state. wikipedia.org At low temperatures, the complex is in a low-spin configuration, while at room temperature, it is predominantly in a high-spin configuration. wikipedia.org

| Temperature (K) | Fe-S Bond Length (pm) | Spin State |

| 79 | 231 | Low-spin |

| 297 | 356 | High-spin |

Iron tris(this compound) reacts with nitric oxide (NO) to form the nitrosyl complex, Fe(dtc)₂NO, a reaction that is utilized for the detection of NO. wikipedia.org The strong donating properties of the this compound ligand also allow for the oxidation of the iron(III) complex to an iron(IV) derivative. wikipedia.org The dimeric iron(II) complex, [Fe(S₂CNEt₂)₂]₂, is also known and features pentacoordinate iron centers. wikipedia.org

Zinc(II) forms a stable complex with this compound, zinc bis(this compound) or [Zn(S₂CNEt₂)₂]. scbt.com This complex is formed by the reaction of a zinc salt, such as zinc sulfate (B86663) or zinc chloride, with sodium this compound. atamankimya.com It is a white powder that is soluble in organic solvents. atamankimya.com

The zinc this compound complex is a strong metal-chelating agent. atamankimya.com The interaction of the complex with other metals can lead to the formation of chelate complexes, which in turn can interact with proteins and enzymes. atamankimya.com Due to its limited aqueous solubility, studies have investigated the formation of inclusion complexes with cyclodextrins to enhance its solubility. nih.govresearchgate.net The intrinsic aqueous solubility of zinc this compound is very low. nih.gov However, the formation of inclusion complexes with cyclodextrins can significantly increase its water solubility. nih.gov

| Cyclodextrin Concentration (w/w%) | Solubility of Zn(DDC)₂ with SBE-CD (mg/mL) | Solubility of Zn(DDC)₂ with HP-CD (mg/mL) |

| 20 | 3.92 ± 0.07 | 4.46 ± 0.17 |

The zinc this compound complex has a tetrahedral coordination geometry around the zinc(II) center. rsc.org

This compound is a potent chelating agent for a variety of heavy metals, including mercury(II). researchgate.netnih.gov It reacts with mercury(II) chloride to form a stable complex. oup.com The high affinity of this compound for mercury(II) forms the basis of its protective effect against mercury-induced toxicity. nih.gov The formation of the mercury(II)-diethyldithiocarbamate complex, Hg(DDTC)₂, is more stable than the corresponding copper(II) complex. scirp.org This property can be utilized in analytical methods for the determination of mercury, where mercury displaces copper from its this compound complex. scirp.org

This compound also forms stable complexes with other heavy metals such as lead and cadmium. researchgate.net The ability of dithiocarbamates to form insoluble chelate salts with various heavy metal ions makes them effective agents for heavy metal removal from wastewater. researchgate.netresearchgate.net The stability of the resulting metal complexes is a crucial factor in their effectiveness for environmental remediation. researchgate.net The order of stability for some this compound complexes has been reported as Cu(II) > Zn(II) > Mn(II). researchgate.net

Complexation with Arsenic for Analytical Applications

The complexation reaction between this compound and arsenic serves as the foundation for a widely utilized and historically significant colorimetric method for the quantitative determination of arsenic. unlv.edu This analytical technique, known as the Silver this compound (SDDC) method, relies on the conversion of arsenic in a sample to a gaseous form, which then reacts with the reagent to produce a distinctly colored complex. nemi.govedfhelpdesk.com The intensity of the resulting color is directly proportional to the arsenic concentration and is measured spectrophotometrically. nemi.gov

The process begins with the chemical reduction of arsenic present in the sample to arsine gas (AsH₃). edfhelpdesk.com For the analysis of total arsenic, which includes both inorganic and organically bound forms, a digestion step using strong acids like sulfuric and nitric acid is first required to decompose organic compounds and convert all arsenic to an inorganic state. nemi.govepa.gov The inorganic arsenic, typically in the +5 oxidation state (arsenate), is then reduced to the +3 state (arsenite) using reagents such as potassium iodide and stannous chloride. nemi.gov Subsequently, in a specialized apparatus called an arsine generator, the arsenite is reduced to arsine gas by nascent hydrogen, commonly produced by the reaction of zinc metal with hydrochloric acid. nemi.govwikipedia.org

The generated arsine gas is bubbled through a scrubber, which typically contains lead acetate-impregnated glass wool, to remove potential interferences like hydrogen sulfide (B99878). nemi.govnemi.gov Following purification, the arsine gas is directed into an absorber tube containing a solution of silver this compound. nemi.govnemi.gov The standard solvent for the AgDDC reagent is pyridine (B92270), which yields an intensely colored solution upon reaction with arsine. nemi.govnemi.gov Due to the objectionable odor of pyridine, alternative solvents such as chloroform (B151607) in combination with organic bases like 1-ephedrine or cinchonidine (B190817) have been investigated. nemi.govedfhelpdesk.comjst.go.jp

The reaction between arsine and silver this compound results in the formation of a soluble, red-colored arsenic-diethyldithiocarbamate complex. nemi.govwikipedia.org This complex exhibits a maximum absorbance at a wavelength of approximately 535 nm, which is used for its spectrophotometric quantification. edfhelpdesk.comnemi.govwikipedia.org The primary colored product is understood to be tris(diethyldithiocarbamato)arsenic(III). wikipedia.orgprimescholars.com

The SDDC method is applicable for determining arsenic in various water types, including drinking, fresh, and saline waters, as well as in digested industrial wastes. nemi.govedfhelpdesk.com While robust, the method is subject to certain interferences. High concentrations of metals such as chromium, cobalt, copper, mercury, molybdenum, and nickel can affect the analysis. nemi.govepa.gov Antimony is a notable interferent as it can be reduced to stibine (B1205547) (SbH₃), which also reacts with the AgDDC solution to form a colored complex that can absorb near the same wavelength as the arsenic complex. nemi.govrsc.org

The method can also be adapted for the speciation of inorganic arsenic. By carefully controlling the pH of the reduction step, arsenite (As(III)) can be selectively reduced to arsine while arsenate (As(V)) remains in solution, allowing for their differential determination. unlv.edunemi.gov

Table 1: Key Parameters for the Analytical Determination of Arsenic using this compound

| Parameter | Description | Value / Comment | References |

|---|---|---|---|

| Analytical Method | Common name for the spectrophotometric procedure. | Silver this compound (SDDC) Method | unlv.edu |

| Analyte Form | The gaseous arsenic species that reacts with the reagent. | Arsine (AsH₃) | edfhelpdesk.com |

| Reagent | The primary complexing agent. | Silver this compound (AgS₂CN(C₂H₅)₂) | nemi.govwikipedia.org |

| Solvent System | Liquid used to dissolve the AgDDC reagent. | Pyridine (standard); Chloroform with 1-ephedrine or cinchonidine (alternatives) | nemi.govnemi.govjst.go.jp |

| Resulting Complex | The colored product of the reaction. | Red-colored Tris(diethyldithiocarbamato)arsenic(III) complex | nemi.govwikipedia.orgprimescholars.com |

| Wavelength of Max. Absorbance (λmax) | The wavelength used for spectrophotometric measurement. | ~535 nm (in pyridine) | edfhelpdesk.comnemi.gov |

| Applicable Concentration Range | The range of arsenic concentrations the method is suitable for. | ≥10 µg/L | nemi.govedfhelpdesk.com |

| Detection Limit | The lowest concentration that can be reliably detected. | 5 µg/L (improved procedure) | unlv.edu |

| Major Interferences | Substances that can affect the accuracy of the measurement. | Antimony (forms stibine); High concentrations of Cr, Co, Cu, Hg, Mo, Ni, Ag; Sulfides (removed by scrubber) | nemi.govnemi.govrsc.org |

Iv. Mechanistic Investigations of Diethyldithiocarbamate in Biological Systems in Vitro and Pre Clinical Models

Modulation of Enzymatic Activity by Diethyldithiocarbamate

This compound (DDC) is a metabolite of disulfiram (B1670777) and a potent metal-chelating agent that has been extensively studied for its interactions with various metalloenzymes. Its ability to modulate the activity of these enzymes is central to its biological effects, which have been observed in numerous in vitro and pre-clinical models. The following sections detail the specific mechanisms through which DDC affects the function of key enzymes.

This compound is a well-established inhibitor of Copper-Zinc Superoxide (B77818) Dismutase (Cu,Zn-SOD), an essential enzyme in the antioxidant defense system that catalyzes the dismutation of the superoxide radical. scbt.com The inhibition of Cu,Zn-SOD by DDC has been demonstrated both in vitro and in vivo. researchgate.net In studies with purified Cu,Zn-SOD, incubation with DDC led to a total loss of enzymatic activity, which could be restored by the addition of copper sulfate (B86663) (CuSO₄) after the removal of the inhibitor by dialysis. researchgate.net This suggests that the inhibition is directly related to the interaction of DDC with the copper ion in the enzyme's active site.

The implications of SOD inhibition are significant, leading to an increase in cellular levels of superoxide radicals and subsequent oxidative stress. This has been explored as a mechanism to induce apoptosis in cancer cells. nih.govresearchgate.net However, the effects of DDC on apoptosis are complex; while it can trigger pro-apoptotic events like the release of cytochrome c, it can also inhibit caspase activation, demonstrating antagonistic roles in the regulation of cell death. nih.govresearchgate.net In yeast models, DDC-induced SOD inhibition led to a compensatory increase in the activity of other antioxidant-associated enzymes, such as glutathione reductase and glucose-6-phosphate dehydrogenase. nih.gov

Summary of DDC Effects on Superoxide Dismutase Activity

| Model System | DDC Concentration/Dose | Observed Effect on SOD Activity | Reference |

|---|---|---|---|

| Purified SOD / Brain & Liver Homogenates (in vitro) | 10⁻³ M | Total loss of activity after 1.5 hours | researchgate.net |

| Mice (in vivo) | 1.5 g/kg | 86% decrease in blood, 71% in liver, 48% in brain after 3 hours | researchgate.net |

| Yeast (Saccharomyces cerevisiae) (in vivo) | 10 mM | 75% inhibition | nih.gov |

Early investigations into the reaction between DDC and the copper center of Cu,Zn-SOD proposed a two-phase model. In the first phase, one DDC molecule was thought to react with each copper center, with the resulting complex remaining bound to the enzyme without diminishing its catalytic activity. osti.govnih.gov A subsequent, slower second phase was proposed, where a second DDC molecule would displace the copper from the enzyme, leading to the formation of a colloidal copper-chelate complex and a loss of activity. osti.govnih.gov

However, a re-examination of this reaction using optical and Electron Spin Resonance (ESR) spectroscopy provided a different perspective. nih.govresearchgate.net This later research, conducted at a physiological pH of 7.4, found no spectroscopic evidence for the formation of a ternary complex where DDC is bound to the copper that is still part of the enzyme protein. nih.govresearchgate.net Instead, the system was described as a mixture of two components in varying proportions: the free copper(II)-diethyldithiocarbamate chelate and the copper-depleted protein. nih.gov Kinetic studies further supported this, demonstrating that the inactivation of the enzyme occurs in parallel with the binding of DDC, ruling out the formation of a catalytically active intermediate. nih.gov This mechanism involves a coordinative bond between DDC and the copper ion, which is then destabilized by a second DDC molecule, leading to the removal of the copper ion from the enzyme's active site. researchgate.net

This compound belongs to the dithiocarbamate (B8719985) class of compounds that have been identified as potent inhibitors of carbonic anhydrases (CAs), a family of zinc metalloenzymes crucial for various physiological processes. nih.govacs.org The inhibition mechanism involves the coordination of the dithiocarbamate group to the zinc ion (Zn²⁺) located in the active site of the enzyme. nih.govvt.edu

X-ray crystallography studies of CA adducts with other dithiocarbamates have shown that the inhibitor binds directly to the Zn²⁺ ion through a sulfur atom. nih.govacs.org This binding displaces the zinc-bound water molecule (or hydroxide ion) that is essential for the enzyme's catalytic activity of hydrating carbon dioxide. vt.edunih.gov The dithiocarbamate's CS₂⁻ zinc-binding group is key to this interaction. vt.edunih.gov DDC has been shown to be an effective inhibitor against various human (h) CA isoforms, including hCA I, hCA II, hCA IX, and hCA XII, with inhibition constants in the nanomolar range. nih.gov It has also been identified as an effective inhibitor of the α-CA from the bacterium Neisseria gonorrhoeae (NgCA). vt.edunih.gov

Inhibition of Carbonic Anhydrase Isoforms by Dithiocarbamates

| Enzyme | Inhibitor Class | Mechanism of Action | Potency | Reference |

|---|---|---|---|---|

| hCA I, II, IX, XII | Dithiocarbamates | Coordination to active site Zn²⁺ via sulfur atom | Low nanomolar range | nih.gov |

| NgCA | N,N-diethyl-dithiocarbamate | Binding of CS₂⁻ group to active site Zn²⁺ | Effective inhibitor | vt.edunih.gov |

Contrary to its inhibitory action on other enzymes, this compound has been found to up-regulate the expression of Matrix Metalloproteinase-1 (MMP-1) in hepatic stellate cells. nih.gov MMPs are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, and their activity is crucial in processes like tissue remodeling and cancer cell invasion. mdpi.com

The up-regulation of MMP-1 by DDC is mediated through complex signaling pathways. Research has demonstrated that DDC activates the ERK1/2 and Akt signaling pathways, which are critical for this effect. nih.gov Further investigation into the molecular mechanism revealed that the process involves the transcription factor ETS-1. DDC treatment was found to inhibit microRNA-222 (miR-222), which normally targets and suppresses ETS-1. The inhibition of miR-222 leads to increased ETS-1 expression, which in turn promotes the transcription of MMP-1. The study also showed that the Akt signaling pathway mediates the up-regulation of MMP-1 by inhibiting the miR-222/ETS-1 pathway. nih.gov

This compound is a known inhibitor of aldehyde dehydrogenase (ALDH), the primary enzyme responsible for oxidizing acetaldehyde. nih.gov This inhibitory action is central to the therapeutic use of its parent compound, disulfiram, in alcohol aversion therapy. nih.gov The suppression of ALDH by DDC leads to an accumulation of acetaldehyde, causing unpleasant physiological effects.

The mechanism of ALDH inhibition by DDC involves its affinity for thiol groups. frontiersin.org It is proposed that DDC forms a disulfide bond within the active site of the ALDH enzyme, thereby inactivating it. frontiersin.org Studies have also investigated metabolites of disulfiram, such as methyl diethylthiocarbamoyl-sulfoxide (MeDTC-SO), which has been shown to completely abolish ALDH activity by forming a covalent carbamoyl adduct with the protein. nih.gov In the context of cancer biology, DDC's inhibition of ALDH1A1, an isoform associated with cancer stem cells, is a key area of research. This inhibition has been linked to the suppression of signaling pathways that contribute to chemoresistance and radioresistance in glioblastoma stem cells. frontiersin.orgnih.gov

This compound interacts with Prostaglandin H Synthase (PHS), a bifunctional enzyme with both cyclooxygenase and peroxidase activities, in a manner that stabilizes the enzyme. nih.govcdnsciencepub.com Rather than being a classical inhibitor, DDC acts as a reducing agent for the high oxidation state intermediates, known as compound I and compound II, that are formed during the enzyme's peroxidase cycle. cdnsciencepub.com

By reacting with these intermediates, DDC protects the enzyme from self-inactivation and bleaching, thus preserving its activity. cdnsciencepub.com Kinetic studies have characterized these interactions, revealing that DDC's reaction with compound II follows saturation kinetics, suggesting the formation of an enzyme-substrate complex. The cyclooxygenase activity of PHS is not altered by the presence of DDC. cdnsciencepub.com This stabilizing property allows for kinetic studies of the enzyme to be performed in the presence of DDC, provided that the rate of its reaction with the intermediates is accounted for. cdnsciencepub.com

Kinetic Parameters for the Reaction of DDC with Prostaglandin H Synthase Intermediates

| Intermediate | Kinetic Parameter | Value | Reference |

|---|---|---|---|

| Compound I | Second-order rate constant (k₂,app) | 5.8 x 10⁶ - 1.8 x 10⁷ M⁻¹∙s⁻¹ | cdnsciencepub.com |

| Compound II | k_cat | 22 ± 3 s⁻¹ | cdnsciencepub.com |

| K_m | 67 ± 10 μM | cdnsciencepub.com | |

| Second-order rate constant (k₃,app) | 2.0 x 10⁵ ± 0.2 x 10⁵ M⁻¹∙s⁻¹ | cdnsciencepub.com |

Glutathione-Related Enzyme Activity Modulation (Reductase, Peroxidases)

This compound (DDC) has been observed to significantly influence the activity of key enzymes within the glutathione system, a critical component of cellular antioxidant defense. In vitro studies using V79 Chinese hamster fibroblasts have demonstrated that exposure to DDC leads to a notable increase in the activity of glutathione reductase (GR). nih.gov This enzyme is responsible for regenerating reduced glutathione (GSH) from its oxidized form, glutathione disulfide (GSSG), thereby maintaining the cellular GSH pool. nih.gov The upregulation of GR activity may represent an adaptive response to oxidative stress induced by the compound. nih.gov

Conversely, the same studies have shown that DDC treatment results in a decrease in the activity of glutathione peroxidases (GPx). nih.gov These enzymes play a crucial role in detoxifying harmful peroxides, such as hydrogen peroxide, using GSH as a reducing substrate. mdpi.com The inhibition of GPx activity could lead to an accumulation of peroxides, contributing to cellular oxidative damage. However, separate in vitro investigations have revealed that DDC itself can directly participate in the detoxification of peroxides. In an assay system for glutathione peroxidase, DDC was found to be more active than purified glutathione peroxidase in eliminating peroxide, suggesting it can supplement or substitute for the enzyme's function in certain contexts.

Table 1: Effect of this compound on Glutathione-Related Enzyme Activity in V79 Cells

| Enzyme | Observed Effect of DDC Treatment | Primary Function of Enzyme | Potential Consequence of Modulation |

|---|---|---|---|

| Glutathione Reductase (GR) | Significant Increase in Activity nih.gov | Reduces GSSG to regenerate GSH | Enhanced capacity to maintain the reduced glutathione pool |

| Glutathione Peroxidases (GPx) | Decrease in Activity nih.gov | Detoxifies hydrogen peroxide and organic hydroperoxides | Reduced enzymatic removal of peroxides, potentially increasing oxidative stress |

Cellular Pathway Interventions by this compound

A significant body of research points to this compound's role as a potent inhibitor of the Nuclear Factor-κB (NF-κB) signaling pathway, a central regulator of inflammation, immunity, and cell survival. In preclinical models of cholangiocarcinoma, DDC was shown to suppress cancer cell migration and adhesion by inhibiting the NF-κB pathway. waocp.orgnih.gov This inhibition was mechanistically linked to a decrease in the p65 subunit of NF-κB, a reduction in NF-κB's ability to bind to DNA, and consequently, impaired transcriptional activity. waocp.orgnih.gov This resulted in the downregulation of NF-κB target genes, such as the intercellular adhesion molecule-1 (ICAM-1). nih.gov

Furthermore, studies on breast cancer stem-like cells revealed that DDC preferentially inhibits these cell populations through the suppression of NF-κB activity. nih.gov The inhibitory effect was found to be more pronounced in cancer stem-like cells (sphere cells) compared to the general population of cancer cells, suggesting a particular vulnerability of this subpopulation to NF-κB pathway disruption. nih.gov Dithiocarbamates as a class are recognized for their ability to block the activation of NF-κB from its latent cytoplasmic form. uni-regensburg.de However, the effect of DDC on NF-κB may be context- and dose-dependent. In contrast to its widely reported inhibitory actions, some studies have shown that DDC can enhance the lipopolysaccharide (LPS)-activated nuclear translocation of NF-κB in rat Kupffer cells. oup.comnih.gov

Table 2: Research Findings on DDC-Mediated NF-κB Pathway Inhibition

| Cell/Model System | Key Finding | Reported Mechanism | Reference |

|---|---|---|---|

| Cholangiocarcinoma (CCA) Cells | Suppression of cell migration and adhesion | Decreased p65 levels, reduced NF-κB DNA binding, impaired activity | waocp.orgnih.gov |

| MCF7 Breast Cancer Sphere Cells | Preferential inhibition of cancer stem-like cells | Greater inhibition of NF-κB activity in sphere cells vs. bulk cells | nih.gov |

| Rat Kupffer Cells (LPS-stimulated) | Enhanced NF-κB activation | Enhanced nuclear translocation of NF-κB p65 subunit | oup.comnih.gov |

This compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical cascade involved in regulating cellular processes such as proliferation, differentiation, and apoptosis. cusabio.com Research conducted on HL60 promyelocytic leukemia cells demonstrated that DDC can induce different types of cell death—apoptosis and necrosis—through the differential activation of MAP kinases. nih.gov Specifically, the duration of the activation of c-Jun N-terminal kinase (JNK), a key member of the MAPK family, was found to be a determining factor in the mode of cell death induced by DDC. nih.gov This suggests that DDC does not simply switch the pathway on or off, but rather modulates its signaling dynamics to produce distinct biological outcomes. The MAPK pathway is a multi-tiered kinase cascade, and its activation by extracellular signals typically leads to the phosphorylation of cytoplasmic substrates and the modulation of transcription factors that control gene expression. cusabio.comyoutube.com

This compound, particularly when complexed with copper, functions as a potent inhibitor of the ubiquitin-proteasome system. nih.gov The proteasome is a multi-catalytic protease complex responsible for degrading misfolded or damaged proteins, thereby maintaining cellular protein homeostasis. labome.com In vitro studies on human prostate and breast cancer cells have shown that a DDC-copper complex effectively inhibits the chymotrypsin-like activity of the proteasome. nih.gov

This inhibition of proteasomal function leads to the accumulation of poly-ubiquitinated proteins, a hallmark of proteasome dysfunction. nih.gov The buildup of these and other specific proteasome substrates induces a state of proteotoxic stress, which can trigger apoptosis. nih.govnih.gov The accumulation of the pro-apoptotic protein NOXA, which is normally degraded by the proteasome, has been used as an indirect marker to confirm the proteasome-inhibitory activity of DDC-copper complexes in breast cancer cells. nih.gov This mechanism highlights the compound's ability to disrupt protein degradation pathways, leading to cytotoxic effects in cancer cells.

Table 3: Evidence for DDC-Mediated Proteasome Inhibition

| Evidence | Description | Cellular Consequence |

|---|---|---|

| Inhibition of Proteasomal Activity | DDC-copper complex potently inhibits the chymotrypsin-like activity of the proteasome in cancer cells. nih.gov | Blocks the primary pathway for targeted protein degradation. |

| Accumulation of Ubiquitinated Proteins | Treatment with DDC-copper leads to a time-dependent accumulation of poly-ubiquitinated proteins. nih.gov | Indicates a failure of the proteasome to clear proteins marked for destruction. |

| Increased NOXA Protein Levels | DDC-copper treatment causes accumulation of the pro-apoptotic protein NOXA, a known proteasome substrate. nih.gov | Induction of proteotoxic stress and initiation of apoptosis. |

This compound exhibits a complex, dual role in modulating cellular oxidative stress, acting as both a pro-oxidant and an antioxidant depending on the specific biological context and concentration. nih.gov This paradoxical behavior stems from its multifaceted chemical interactions within the cellular environment. On one hand, DDC can promote oxidative stress by inhibiting key antioxidant enzymes and stimulating the production of reactive oxygen species. oup.comnih.gov On the other hand, it can act as a powerful direct scavenger of several types of reactive oxygen species. nih.gov

The pro-oxidant effects of this compound are partly attributed to its ability to inhibit Cu, Zn superoxide dismutase (SOD), a critical enzyme that detoxifies superoxide radicals. nih.govresearchgate.net Inhibition of SOD leads to an accumulation of these radicals, contributing to oxidative stress. Additionally, DDC has been shown to stimulate the release of reactive oxygen species from certain cell types, such as Kupffer cells, and to increase intracellular ROS in leukemia cells, particularly at high concentrations. oup.comnih.gov This increase in ROS can lead to oxidative damage and trigger necrotic cell death. nih.gov

Conversely, DDC also possesses significant antioxidant properties. It has been demonstrated to be a powerful reductant and a direct scavenger of highly reactive species, including the hydroxyl radical, hypochlorous acid, and peroxynitrite. nih.gov By neutralizing these damaging oxidants, DDC can protect against oxidative damage to critical biomolecules like DNA, proteins, and lipids. nih.gov This ROS scavenging ability may explain some of the beneficial effects observed for DDC in experimental models of oxidative stress-related conditions. nih.gov

Table 4: Dual Role of this compound in ROS Modulation

| Activity | Mechanism | Observed Effect | Reference |

|---|---|---|---|

| Pro-oxidant (ROS Production) | Inhibition of Cu, Zn Superoxide Dismutase (SOD) | Leads to accumulation of superoxide radicals | nih.govresearchgate.net |

| Stimulation of ROS release from Kupffer cells | Increased extracellular ROS | oup.com | |

| Induction in HL60 leukemia cells | Increased intracellular ROS, leading to necrosis at high doses | nih.gov | |

| Antioxidant (ROS Scavenging) | Direct scavenging of hydroxyl radical (•OH) | Neutralization of a highly damaging ROS | nih.gov |

| Direct scavenging of hypochlorous acid (HOCl) | Detoxification of a potent oxidant | nih.gov | |

| Direct scavenging of peroxynitrite (ONOO−) | Protection against nitrative stress | nih.gov |

Modulation of Oxidative Stress Responses

Role in Lipid Peroxidation and Protein Oxidation

This compound (DDC) has been shown to induce oxidative stress in cellular systems, a process characterized by an imbalance between the production of reactive oxygen species and the cell's ability to detoxify these reactive products. This oxidative stress manifests through the damage of key macromolecules, including lipids and proteins.

In vitro studies using V79 Chinese hamster fibroblasts demonstrated that treatment with DDC leads to a measurable increase in both lipid peroxidation and protein oxidation. nih.govresearchgate.net The extent of this oxidative damage is concentration-dependent. At a concentration of 200 μM, DDC was observed to significantly elevate the levels of thiobarbituric acid reactive substances (TBARS), a common marker for lipid peroxidation, and protein carbonyl (PC) groups, an indicator of protein oxidation. nih.govresearchgate.net However, at a lower concentration of 100 μM, these markers were not significantly changed compared to control cells. nih.gov This suggests a threshold effect for DDC's oxidative properties. The pro-oxidant effects of DDC are closely linked to the cellular redox state; pre-treatment of cells with the glutathione (GSH) precursor N-acetyl-l-cysteine (NAC) was found to prevent the DDC-induced increase in lipid and protein oxidation, highlighting the critical role of the cellular antioxidant environment. nih.govresearchgate.net

The mechanism by which dithiocarbamates promote lipid peroxidation is thought to involve their ability to form lipophilic complexes with metal ions, such as copper. nih.gov These redox-active complexes can readily partition into cellular membranes, including the myelin sheath in nerve cells, where they promote the generation of reactive oxygen species and subsequent lipid peroxidation, leading to cellular injury. nih.gov The generation of aldehyde moieties on proteins, resulting from metal-catalyzed oxidation of amino acid residues and the addition of reactive lipid peroxidation products, further confirms the occurrence of oxidative protein injury following DDC exposure. nih.gov

Table 1: Effect of this compound (DDC) on Oxidative Stress Markers in V79 Cells

| DDC Concentration | Effect on Lipid Peroxidation (TBARS) | Effect on Protein Oxidation (Protein Carbonyls) | Reference |

|---|---|---|---|

| 100 µM | No significant change | No significant change | nih.gov |

| 200 µM | Significant increase | Significant increase | nih.gov |

Antioxidant Enzyme System Interactions

This compound significantly modulates the activity of key enzymes within the cellular antioxidant defense system. Its interactions are complex, involving both direct inhibition and adaptive cellular responses.

A primary target of DDC is the copper-zinc superoxide dismutase (Cu,Zn-SOD), a crucial enzyme that catalyzes the dismutation of superoxide radicals. DDC acts as an inhibitor of SOD by chelating the intracellular copper ions essential for the enzyme's catalytic activity. nih.gov Beyond SOD, DDC also affects the glutathione system, which plays a central role in cellular redox homeostasis. In V79 fibroblasts, exposure to DDC resulted in a significant decrease in the activity of both selenium-dependent and non-selenium-dependent glutathione peroxidases (GPx). nih.gov These enzymes are vital for reducing hydrogen peroxide and organic hydroperoxides, thereby protecting cells from oxidative damage. nih.gov Concurrently, DDC treatment led to a significant increase in the activity of glutathione reductase (GR), an enzyme that regenerates reduced glutathione (GSH) from its oxidized form (GSSG). nih.gov This upregulation of GR is considered an adaptive response to the oxidative stress induced by DDC, aimed at maintaining the critical GSH/GSSG ratio. nih.gov

The free-radical chemistry of DDC is intricate; it can be oxidized by radicals to a thiyl radical, which can then dimerize to form disulfiram. nih.gov Disulfiram, in turn, can be reduced back to DDC through the oxidation of GSH to GSSG, further impacting the cellular glutathione pool. nih.gov DDC itself can exhibit peroxidase-like activity, using GSH to reduce hydrogen peroxide. nih.gov

Table 2: Impact of this compound (DDC) on Antioxidant Enzyme Activity in V79 Cells

| Enzyme | Observed Effect of DDC Treatment | Reference |

|---|---|---|

| Copper-zinc Superoxide Dismutase (Cu,Zn-SOD) | Inhibition (via copper chelation) | nih.gov |

| Glutathione Peroxidase (GPx) | Significant decrease in activity | nih.gov |

| Glutathione Reductase (GR) | Significant increase in activity | nih.gov |

Mechanisms of Apoptosis and Non-Apoptotic Cell Death Induction

The role of this compound in apoptosis is multifaceted, with evidence pointing towards a potent inhibitory effect on the caspase cascade, a central component of the apoptotic machinery. Research suggests that the disulfide form of dithiocarbamates, which can be formed via copper-catalyzed oxidation, is the active agent responsible for this inhibition. acs.orgnih.gov These dithiocarbamate disulfides directly inhibit the proteolytic processing of caspase-3 proenzyme into its active form. acs.orgnih.gov This inhibition is achieved through a thiol-disulfide exchange mechanism with a critical free thiol group on an activator of caspase-3. acs.orgnih.gov

Studies in HeLa cells have shown that DDC strongly inhibits caspase activation, the loss of mitochondrial membrane potential, and subsequent cell death induced by agents like tumor necrosis factor-alpha (TNF-alpha) and etoposide. nih.gov Interestingly, this caspase inhibition occurs in a manner independent of reactive oxygen species (ROS) and downstream of the release of cytochrome c from the mitochondria. nih.gov DDC can, in fact, trigger the translocation of pro-apoptotic proteins like Bax and cytochrome c, which are typically upstream events leading to caspase activation, while simultaneously blocking the downstream executioner steps. nih.gov This creates an antagonistic effect where DDC initiates a pro-apoptotic signal but prevents its consummation by inhibiting caspase activity. nih.gov

The effect of this compound on DNA fragmentation, a classic hallmark of late-stage apoptosis, appears to be cell-type and condition-dependent. In studies using V79 fibroblast cells, analysis via the TUNEL assay revealed that exposure to DDC did not result in an increase in extensive DNA fragmentation compared to untreated control cells. nih.gov This finding aligns with the observation that DDC can inhibit caspase activation, as caspase-3 is a key executioner of DNA fragmentation. nih.gov Although DDC did not induce DNA fragmentation in this model, it did lead to an increase in phosphatidylserine externalization, another marker of apoptosis. nih.gov

Conversely, other research has linked DDC-induced cytotoxicity with DNA fragmentation, suggesting that this effect is triggered by the depletion of intracellular glutathione (GSH). nih.gov Furthermore, studies on rat thymocytes showed that DDC inhibits both scheduled (replicative) and unscheduled (repair) DNA synthesis both in vitro and in vivo, suggesting an interference with DNA polymerases or ribonucleotide reductase rather than a direct induction of fragmentation. nih.gov

This compound, particularly in combination with other agents, has been found to induce a non-apoptotic form of programmed cell death known as paraptosis. Paraptosis is morphologically distinct from apoptosis and is characterized by extensive cytoplasmic vacuolization originating from the swelling of the endoplasmic reticulum (ER) and/or mitochondria. frontiersin.orgnih.gov

In human larynx carcinoma cells, the combination of DDC and hydroxycobalamin (vitamin B12b) was shown to exert a synergistic toxic effect, leading to paraptosis-like cell death. proquest.com This cell death pathway was not suppressible by apoptosis or autophagy inhibitors. The process was initiated by the formation of numerous vacuoles derived from ER cisterns, accompanied by a rise in the expression of ER stress markers such as BiP and CHOP. proquest.com This severe ER stress and extensive vacuolization ultimately lead to mitochondrial dysfunction and cell death. proquest.com The induction of this cell death pathway was partially suppressed by inhibitors of protein synthesis, indicating a requirement for de novo protein synthesis, a key feature of paraptosis. proquest.com Similar findings were observed in MCF-7 breast cancer cells treated with both DDC and B12b. frontiersin.org

Recent investigations have identified this compound as a potent inducer of ferroptosis, an iron-dependent form of regulated cell death driven by massive lipid peroxidation. frontiersin.orgnih.govnih.gov This activity is particularly pronounced when DDC is formulated into nanocomplexes with ferrous oxide nanoparticles (DE-FeO NPs). frontiersin.orgnih.gov

The mechanism of ferroptosis induction by DDC involves the dual action of its components. The ferrous iron delivered by the nanoparticles participates in Fenton reactions, generating highly reactive hydroxyl radicals that initiate and propagate lipid peroxidation. frontiersin.org Simultaneously, DDC contributes significantly by disabling the cell's primary defense against lipid peroxidation. frontiersin.org Through its high affinity for thiol groups, DDC inactivates the antioxidant glutathione system, specifically targeting glutathione peroxidase 4 (GPX4) and depleting its substrate, glutathione (GSH). frontiersin.org GPX4 is the critical enzyme that reduces lipid hydroperoxides to non-toxic lipid alcohols. Its inhibition by DDC leads to the unchecked accumulation of lipid peroxides, culminating in oxidative damage to the cell membrane and ferroptotic cell death. frontiersin.orgnih.gov This strategy of simultaneously delivering an iron source and inhibiting the GPX4 antioxidant system has been shown to be effective in eradicating glioblastoma stem cells and metastatic liver cancer cells in preclinical models. nih.govnih.gov

Heat Shock Protein Induction

This compound (DDC) and its related compounds have been observed to induce a heat shock response, a critical cellular mechanism for protection against stress. This induction is primarily mediated through the activation of Heat Shock Factor 1 (HSF1), the master regulator of the heat shock response. Under normal conditions, HSF1 is kept in an inactive monomeric state, bound to a multichaperone complex containing Heat shock protein 90 (Hsp90).

Studies using related dithiocarbamates, such as pyrrolidine dithiocarbamate (PDTC), have shown that these compounds can induce the release of HSF1 from its inhibitory complex with Hsp90 nih.gov. This release allows HSF1 to form trimers, translocate to the nucleus, and bind to specific DNA sequences known as heat shock elements (HSEs) in the promoter regions of target genes nih.gov. This binding initiates the transcription of various heat shock proteins (HSPs), including Hsp70, and co-chaperones like BAG3 nih.gov. The mechanism is thought to involve the modulation of thiol groups, as dithiocarbamates are known to be thiol-group modulators, and Hsp90 function is sensitive to the redox state of its cysteine residues nih.gov.

Furthermore, the induction of a heat shock response is also linked to other mechanisms of DDC. For instance, the copper complex of DDC (CuET) causes the aggregation of the NPL4 protein, leading to a malfunction of the p97/NPL4 pathway. This disruption results in significant proteotoxic stress within the cell, which is a known trigger for the heat shock and unfolded protein responses nih.gov.

p97-NPL4 Pathway Immobilization

A significant mechanism of action for this compound, particularly when complexed with copper, involves the immobilization of the p97-NPL4 pathway. This pathway is a crucial component of the ubiquitin-proteasome system, responsible for processing and degrading polyubiquitinated proteins. The p97 protein, an ATPase, works with its essential cofactor, Nuclear Protein Localase 4 (NPL4), to segregate ubiquitinated proteins from cellular structures, targeting them for degradation nih.govnih.gov.

The copper complex of this compound, known as CuET, has been identified as a potent inhibitor of this pathway nih.gov. Mechanistic studies have revealed that CuET causes the aggregation of the NPL4 protein within the cell nih.gov. This aggregation incapacitates the p97/NPL4 complex, leading to a cascade of downstream effects:

Accumulation of Polyubiquitinated Proteins : With the p97/NPL4 pathway blocked, polyubiquitinated proteins are no longer processed efficiently and accumulate, leading to severe proteotoxic stress nih.gov.

Induction of Stress Responses : The buildup of misfolded and aggregated proteins triggers cellular stress responses, including the heat shock response and the unfolded protein response (UPR) nih.gov.

Cytotoxicity in Cancer Cells : The induction of lethal proteotoxic stress is a key contributor to the anticancer activity of DDC-copper complexes. A strong positive correlation has been found between the ability of these complexes to induce NPL4 aggregation and their cytotoxicity against cancer cells, validating NPL4 as a relevant therapeutic target nih.gov.

Further research suggests that this potency against the p97/NPL4 pathway is a relatively common feature among various structurally different dithiocarbamate-copper complexes, highlighting a shared mechanism of action for this class of compounds nih.gov.

Immune Cell Activation and Cytokine Release Modulation (e.g., in bone marrow cultures)

This compound has been shown to be a potent modulator of immune cell activity, specifically through the induction of cytokine release in bone marrow cultures. This activity is believed to underlie its ability to protect bone marrow progenitor cells from the cytotoxicity of chemotherapeutic agents and to accelerate hematopoietic recovery after myelosuppressive treatments frontiersin.orgresearchgate.net.

In studies using long-term human bone marrow cultures (LTBMC), treatment with DDTC led to a significant, time-dependent increase in the production of several key hematopoietic cytokines frontiersin.org. The conditioned medium from these DDTC-treated cultures was able to increase colony formation in a granulocyte-macrophage progenitor cell (GM-CFC) assay, confirming the biological activity of the released factors frontiersin.org. Similar results were observed in murine long-term bone marrow cultures, where DDTC augmented the production of a factor with colony-stimulating activity from marrow stromal cells researchgate.net.

| Cytokine | Fold Increase | Time to Peak Level (Post-Treatment) |

|---|---|---|

| Interleukin-1β (IL-1β) | 161-fold | 24 to 48 hours |

| Granulocyte-Colony Stimulating Factor (G-CSF) | 66-fold | 24 to 48 hours |

| Tumor Necrosis Factor-α (TNF-α) | 25-fold | 6 hours |

| Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) | 12-fold | 24 to 48 hours |

| Interleukin-6 (IL-6) | 3-fold | 24 to 48 hours |

Data sourced from a study on human long-term bone marrow cultures treated with 30 µmol/L DDTC for 1 hour. frontiersin.org

The specificity of this effect was demonstrated by the fact that a closely related compound, bis(hydroxyethyl)dithiocarbamate, did not possess this colony-stimulating activity frontiersin.org. These findings suggest that DDTC's mechanism of myeloprotection involves stimulating the bone marrow microenvironment to produce a surge of cytokines essential for the proliferation and differentiation of hematopoietic progenitor cells frontiersin.orgresearchgate.net.

Angiogenesis and Hypoxia Signaling Pathway Disruption

This compound and its derivatives interfere with angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and progression. Angiogenesis is often driven by hypoxia (low oxygen levels) within the tumor microenvironment, which activates signaling pathways like the Hypoxia-Inducible Factor (HIF) pathway, leading to the expression of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) scispace.comnih.gov.

The copper complex of DDC's precursor, disulfiram, has been shown to inhibit multiple steps in the angiogenic process. In vitro studies demonstrated that it inhibits the proliferation, migration, invasion, adhesion, and tube formation of endothelial cells nih.gov. This anti-angiogenic activity is attributed to the inhibition of key signaling pathways, including the EGFR/Src/VEGF pathway nih.gov. By disrupting these signals, DDC can effectively cut off the nutrient and oxygen supply that tumors rely on to expand scispace.com.

Pre-clinical Model Studies

Investigations in Animal Models (e.g., rat heart allograft, mouse tumor models)

Rat Heart Allograft Models

In pre-clinical transplantation models, this compound has been investigated for its immunosuppressive and anti-inflammatory properties. A study using a heterotopic rat heart allograft model evaluated the effects of a this compound-iron complex (DETC-Fe) on acute graft rejection youtube.com. The study found that chronic treatment with DETC-Fe significantly prolonged the survival of the cardiac allograft. This protective effect was attributed to a multi-faceted mechanism of action youtube.com.

| Observed Effect | Associated Mechanism |

|---|---|

| Inhibited increase in plasma nitric oxide (NO) metabolites | Nitric Oxide (NO) Scavenging |

| Reduced intragraft cell infiltration | Anti-inflammatory Activity |

| Inhibited activation of NF-κB and AP-1 | Inhibition of Key Transcription Factors |

| Limited gene expression for iNOS and IFN-γ | Immunosuppressive Activity |

Findings from a study on acute graft rejection in heterotopically transplanted rat hearts. youtube.com

These results indicate that by targeting both upstream and downstream mediators of rejection, including nitric oxide signaling and inflammatory gene expression, this compound complexes possess significant therapeutic potential in the context of organ transplantation youtube.com.

Mouse Tumor Models

This compound has been evaluated in various mouse tumor models, demonstrating its ability to inhibit tumor growth and progression. In a mouse skin carcinogenesis model, DDTC was shown to inhibit tumor promotion. When administered to mice treated with the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA), DDTC effectively suppressed key biochemical markers associated with tumor promotion, including TPA-induced ornithine decarboxylase (ODC) activity and the TPA-associated decrease in glutathione (GSH) peroxidase activity. The inhibitory effect was dose-dependent and was also observed against stage 2 tumor promotion by mezerein. This suggests DDTC interferes with the oxidative stress and proliferative signals that drive the promotion phase of cancer development.

In other contexts, DDTC has been shown to suppress metastatic pathways. Studies on cholangiocarcinoma cells, a type of bile duct cancer, have shown that DDTC can inhibit cell migration and adhesion. This anti-metastatic effect was linked to the suppression of the NF-κB signaling pathway, a key regulator of genes involved in cell survival, proliferation, and invasion.

Anti-parasitic Activity in Trypanosomatidae Models (e.g., Trypanosoma cruzi, Leishmania sp.)

Sodium this compound (DETC) has demonstrated significant anti-parasitic activity against parasites from the Trypanosomatidae family, such as Trypanosoma cruzi and Leishmania sp. nih.govnih.gov The proposed mechanism of action is linked to its capabilities as a metal chelator and a generator of reactive oxygen species (ROS), which inflict damage upon the parasites. nih.govresearchgate.net

In studies involving different strains and forms of T. cruzi, DETC exhibited varied patterns of response. The 50% inhibitory concentration (IC50) of DETC was found to range from 9.44 ± 3.181 µM to 60.49 ± 7.62 µM. nih.govresearchgate.net The anti-parasitic effects of DETC have been shown to cause mitochondrial damage and disruption of the parasite's membrane. nih.govresearchgate.net Ultrastructural analysis of DETC-treated T. cruzi epimastigotes revealed enlarged endoplasmic reticulum cisternae, distorted nuclei, and enlarged mitochondria with disorganized kinetoplast DNA fibers. frontiersin.org The compound is also known to inhibit the parasite's superoxide dismutase (SOD), an enzyme crucial for preventing programmed cell death. frontiersin.org Furthermore, DETC treatment has been observed to reduce the levels of low molecular weight thiols in T. cruzi. frontiersin.org

Encapsulation of DETC has been explored as a method to reduce its toxicity while maintaining its leishmanicidal effects. nih.gov Encapsulated DETC was found to exert its anti-amastigote effect by increasing the production of ROS, superoxide anion, TNF-α, and IL-6 in macrophages, while reducing IL-10 levels. nih.gov In its free form, DETC is believed to induce an apoptosis-like mechanism in Leishmania promastigotes. nih.gov

**Table 1: Inhibitory Concentration (IC50) of this compound (DETC) against *Trypanosoma cruzi***

| Strain/Form | IC50 (µM) | Reference |

|---|---|---|

| T. cruzi (unspecified strains) | 9.44 ± 3.181 to 60.49 ± 7.62 | nih.govresearchgate.net |

Antibacterial Efficacy Against Biofilm-forming Bacteria (e.g., Staphylococcus aureus, Staphylococcus epidermidis)

The combination of this compound (DDC) and copper ions (Cu²⁺) has shown notable antibacterial properties against both planktonic and biofilm cultures of Staphylococcus aureus and Staphylococcus epidermidis. nih.govnih.gov This combination treatment, referred to as DDC-Cu²⁺, has demonstrated synergistic and additive effects. nih.govnih.gov

Research has indicated that specific concentrations of DDC and Cu²⁺ are effective in killing a significant percentage of methicillin-resistant S. aureus (MRSA) and S. epidermidis biofilms. nih.govnih.gov For instance, concentrations of 8 μg/ml of DDC and 32 μg/ml of Cu²⁺ resulted in over 80% killing of MRSA and S. epidermidis biofilms. nih.gov This combination has also been shown to inhibit the attachment and formation of biofilms by these bacteria. nih.govfrontiersin.org The anti-biofilm activity of DDC-Cu²⁺ is a promising area of research for addressing infections associated with these biofilm-forming pathogens. researchgate.netresearchgate.net

Table 2: Efficacy of this compound (DDC) and Copper (Cu²⁺) Combination against Staphylococcal Biofilms

| Bacterial Species | DDC Concentration (μg/ml) | Cu²⁺ Concentration (μg/ml) | Biofilm Killing Efficacy | Reference |

|---|---|---|---|---|

| MRSA | 8 | 32 | >80% | nih.gov |

| S. epidermidis | 8 | 32 | >80% | nih.gov |

| MRSA Mu50 | 8 | 256 | 95.8% | frontiersin.org |

| MRSA 2 | 8 | 256 | 99.6% | frontiersin.org |

| S. epidermidis ATCC 35984 | 8 | 256 | 99.3% | frontiersin.org |

| S. epidermidis ATCC 14990 | 8 | 256 | >99.9% | frontiersin.org |

Cytoprotective Mechanisms in Cellular Models (e.g., against specific chemical stressors)

This compound (DDC) exhibits cytoprotective effects through its antioxidant properties. nih.govtandfonline.com It functions as a potent reductant and antioxidant by scavenging various reactive oxygen species, including hypochlorous acid, hydroxyl radicals, and peroxynitrite. nih.govtandfonline.com This scavenging activity helps to mitigate oxidative damage to vital cellular components.

One of the key cytoprotective mechanisms of DDC involves its interaction with metal ions. It can chelate and subsequently oxidize ferrous ions, which blocks the generation of hydroxyl radicals. nih.govtandfonline.com This action is crucial in preventing oxidative damage to deoxyribose, proteins, DNA, and human low-density lipoprotein (LDL). nih.gov

In cellular models, DDC has been shown to influence the levels of intracellular glutathione (GSH), a critical component of the cellular antioxidant defense system. nih.gov Treatment with DDC at concentrations that induce a moderate increase in thiol-state imbalance can stimulate an adaptive response of GSH-related enzymes. nih.govresearchgate.net However, the cellular effects of DDC can be influenced by the initial redox state of the cells. For instance, increasing the cellular GSH level by pre-treatment with N-acetyl-l-cysteine (NAC) has been shown to prevent the changes induced by DDC. nih.gov DDC's ability to inhibit superoxide dismutase (SOD) is another aspect of its complex role in cellular redox regulation. nih.gov

Table 3: Antioxidant and Cytoprotective Activities of this compound (DDC)

| Mechanism | Effect | Cellular Component Protected | Reference |

|---|---|---|---|

| Scavenging of Reactive Oxygen Species | Neutralizes hypochlorous acid, hydroxyl radical, and peroxynitrite | General cellular protection | nih.govtandfonline.com |

| Iron Chelation | Blocks the generation of hydroxyl radicals | Deoxyribose, protein, DNA, human LDL | nih.govtandfonline.com |

| Modulation of Glutathione System | Stimulates adaptive response of GSH-related enzymes | Cellular redox balance | nih.govresearchgate.net |

| Inhibition of Superoxide Dismutase | Modulates cellular redox state | Cellular redox balance | nih.gov |

V. Analytical Methodologies for Diethyldithiocarbamate and Its Complexes

Spectrophotometric Determination Techniques

Spectrophotometry offers a straightforward and accessible means for quantifying diethyldithiocarbamate, often through the formation of colored metal-DDTC complexes.

Direct UV-Vis Spectrophotometry for Quantification

Direct UV-Vis spectrophotometry is a widely used method for the determination of this compound, which typically involves the formation of a metal-DDTC complex that absorbs light in the ultraviolet-visible range. This compound reacts with numerous metal ions to form complexes that are often insoluble in water but can be extracted into organic solvents or solubilized in micellar media for analysis. oup.comjcsp.org.pk

A common application is the determination of copper, which forms a yellow copper(II)-diethyldithiocarbamate (Cu(DDTC)₂) complex. jcsp.org.pkscirp.org This complex exhibits a strong absorbance maximum around 435-440 nm. jcsp.org.pkscirp.org The intensity of the color is directly proportional to the concentration of the complex, following Beer's law over a defined concentration range. jcsp.org.pk For instance, one method reported that Beer's law was obeyed for the Cu(DDTC)₂ complex in the concentration range of 1.5 × 10⁻⁵ to 7.0 × 10⁻⁵ mol·dm⁻³. jcsp.org.pk The molar absorptivity for the copper complex has been reported to be as high as 3.16 × 10⁵ mol⁻¹·L·cm⁻¹ at 435 nm, indicating high sensitivity. scirp.org

The use of micellar media, such as the non-ionic surfactant Brij-35 or anionic sodium dodecylsulfate, can eliminate the need for extraction with toxic organic solvents, making the method more environmentally friendly. jcsp.org.pkjcsp.org.pkrsc.org The formation of the DDTC complex with tellurite (B1196480) at a neutral pH results in a yellow colloidal solution, allowing for its quantification in the range of 1 to 50 micrograms/ml without the need for solvent extraction. nih.gov Similarly, silver this compound is utilized in a spectrophotometric method for determining inorganic arsenic. mt.comsigmaaldrich.com In this procedure, arsenic is converted to arsine gas (AsH₃), which then reacts with silver this compound in a solution to form a red complex that can be measured at approximately 535 nm. epa.gov

Table 1: Examples of Direct UV-Vis Spectrophotometric Determination of Metal-DDTC Complexes

| Metal Ion | Complex | Wavelength (λmax) | Molar Absorptivity (ε) | Detection Limit | Reference |

| Copper(II) | Cu(DDTC)₂ | 436 nm | 1.3 x 10⁴ L·mol⁻¹·cm⁻¹ | 4.38 x 10⁻⁷ M | nih.gov |

| Copper(II) | Cu(DDTC)₂ | 435 nm | 3.16 x 10⁵ mol⁻¹·L·cm⁻¹ | 0.023 µg·mL⁻¹ | scirp.org |

| Mercury(II) | Hg(DDTC)₂ | 435 nm (displacement) | 1.4 x 10⁴ mol⁻¹·L·cm⁻¹ | 0.029 µg·mL⁻¹ | scirp.org |

| Tellurite | Te-DDTC complex | Not specified | Not specified | 1 µg/mL | nih.gov |

| Arsenic | As-DDTC complex | 535 nm | Not specified | 10 µg/L | epa.gov |

Derivative Spectrophotometry for Multi-component Analysis

When multiple analytes with overlapping absorption spectra are present in a sample, direct spectrophotometry can be challenging. Derivative spectrophotometry is a powerful technique that can resolve these overlapping signals. By calculating the first, second, or even higher-order derivatives of the absorbance spectrum with respect to wavelength, minor spectral features are enhanced, and broad absorption bands are sharpened. This allows for the simultaneous determination of multiple components in a mixture. tandfonline.com

A notable application is the simultaneous determination of manganese and copper. tandfonline.com Both form complexes with sodium this compound, but their conventional UV-Vis spectra overlap. By using second-derivative spectrometry, the overlapping spectra can be resolved, enabling the quantification of each metal in the mixture. tandfonline.com This method has been successfully applied to determine manganese (17.0-150.0 µg L⁻¹) and copper (14.0-175.0 µg L⁻¹) in drinking water samples after extraction into methyl isobutyl ketone. tandfonline.com Similarly, a fourth-derivative spectrophotometric method has been developed for the analysis of the fungicide Maneb, an ethylenebis(dithiocarbamate) (B1227036) compound, by forming a complex with sodium molybdate. researchgate.net The use of derivative spectra can also help to eliminate interference from other elements, such as the interference of ruthenium in the detection of platinum. researchgate.net

Applications in Environmental and Industrial Sample Analysis

Spectrophotometric methods utilizing this compound are widely employed for the analysis of various environmental and industrial samples due to their simplicity, sensitivity, and cost-effectiveness.

In environmental analysis, these methods are used to determine trace metal concentrations in water, soil, and biological samples. nih.govmdpi.com For example, the determination of copper has been successfully performed in samples such as aluminum alloys, soils, millet, wheat flour, herbs, and vegetables. nih.gov The method has also been applied to the analysis of copper in goat liver and fly ash samples, with results showing no significant difference when compared to Flame Atomic Absorption Spectroscopy (FAAS). jcsp.org.pkjcsp.org.pk The United States Environmental Protection Agency (EPA) has established methods, such as EPA Method 206.4, which uses silver this compound for the spectrophotometric determination of inorganic arsenic in drinking water and other water sources. mt.comepa.gov

In industrial settings, these techniques are valuable for quality control and waste monitoring. The determination of copper in industrial wastewater and nickel-covered metallic samples has been achieved using DDTC in the presence of anionic micelles. rsc.org Furthermore, surface-enhanced Raman scattering (SERS), a related vibrational spectroscopy technique, has been used to detect copper ions in industrial electroplating wastewater by observing the spectral changes of DDTC on gold nanoparticles. mdpi.com

Chromatographic Separation and Detection Methods

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), provide powerful tools for the separation and quantification of this compound and its metal complexes, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) with Various Detectors